

Application of corosolic acid in anti-cancer research models

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Compound of Interest

Compound Name: Corosolic Acid

Cat. No.: B1669439

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Application Notes: Corosolic Acid in Anti-Cancer Research

Introduction

Corosolic acid (CRA), a naturally occurring pentacyclic triterpenoid found in various plants, including *Lagerstroemia speciosa* (banaba), has garnered significant attention in oncological research.[1][2][3] Accumulating evidence from numerous preclinical models demonstrates its potent anti-cancer properties, including the induction of apoptosis, inhibition of proliferation and metastasis, and enhancement of chemosensitivity.[4][5][6][7] These effects are attributed to its ability to modulate multiple critical signaling pathways frequently dysregulated in cancer. This document provides a detailed overview of the application of **corosolic acid** in anti-cancer research, summarizing key quantitative data and providing standardized protocols for its use in experimental models.

Mechanism of Action

Corosolic acid exerts its anti-neoplastic effects through a multi-targeted mechanism, primarily by interfering with key signaling cascades that regulate cell survival, proliferation, and migration.

- **Inhibition of STAT3 Signaling:** **Corosolic acid** is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[8][9] By suppressing the phosphorylation

and activation of STAT3, it downregulates the expression of anti-apoptotic proteins like Bcl-2 and survivin, leading to apoptosis and increased sensitivity to chemotherapeutic agents.[4][5][8] This mechanism is particularly relevant in cancers where STAT3 activation is associated with chemoresistance and poor prognosis, such as ovarian cancer, glioblastoma, and pancreatic cancer.[8][10][11]

- **Modulation of PI3K/Akt/mTOR Pathway:** The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation.[12][13] **Corosolic acid** has been shown to suppress this pathway by inhibiting the phosphorylation of key components like Akt and mTOR.[14][15] This inhibition leads to cell cycle arrest and apoptosis, contributing to its anti-proliferative effects in various cancers, including cervical and gastric cancer.[14]
- **Induction of Apoptosis:** **Corosolic acid** effectively induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] It modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria.[4][16][17] This triggers the activation of a caspase cascade, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[16][17][18]
- **Inhibition of Angiogenesis and Metastasis:** **Corosolic acid** can inhibit cancer cell migration by targeting pathways like the VEGFR2/Src/FAK axis.[3][19] By inhibiting VEGFR2 kinase activity, it disrupts downstream signaling required for actin filament formation and cell motility.[19]

Quantitative Data Summary

The following tables summarize the quantitative effects of **corosolic acid** observed in various in vitro and in vivo cancer models.

Table 1: In Vitro Efficacy of **Corosolic Acid** (IC50 Values)

Cell Line	Cancer Type	IC50 Value	Exposure Time	Reference
Huh7	Hepatocellular Carcinoma	~50 μ M (cytotoxicity)	24 h	[19]
Huh7	Hepatocellular Carcinoma	~2.5 μ M (migration)	24 h	[19]
HCT116	Colorectal Cancer	~24 μ M	24 h	[4][14]
MDA-MB-231	Breast Cancer (Triple-Negative)	20.12 μ M	48 h	[5]
KKU-213A	Cholangiocarcinoma	21.45 μ M	24 h	[16]
KKU-213A	Cholangiocarcinoma	16.40 μ M	48 h	[16]
KKU-213B	Cholangiocarcinoma	21.40 μ M	24 h	[16]
KKU-213B	Cholangiocarcinoma	17.54 μ M	48 h	[16]
Y-79	Retinoblastoma	4.15 μ M	24 h	[14]
Y-79	Retinoblastoma	3.37 μ M	48 h	[14]
SMMC-7721, Hep3B, HepG2, Huh7, HLE	Hepatocellular Carcinoma	~40 μ M	24 h	[7]

Table 2: In Vivo Efficacy of **Corosolic Acid** in Xenograft Models

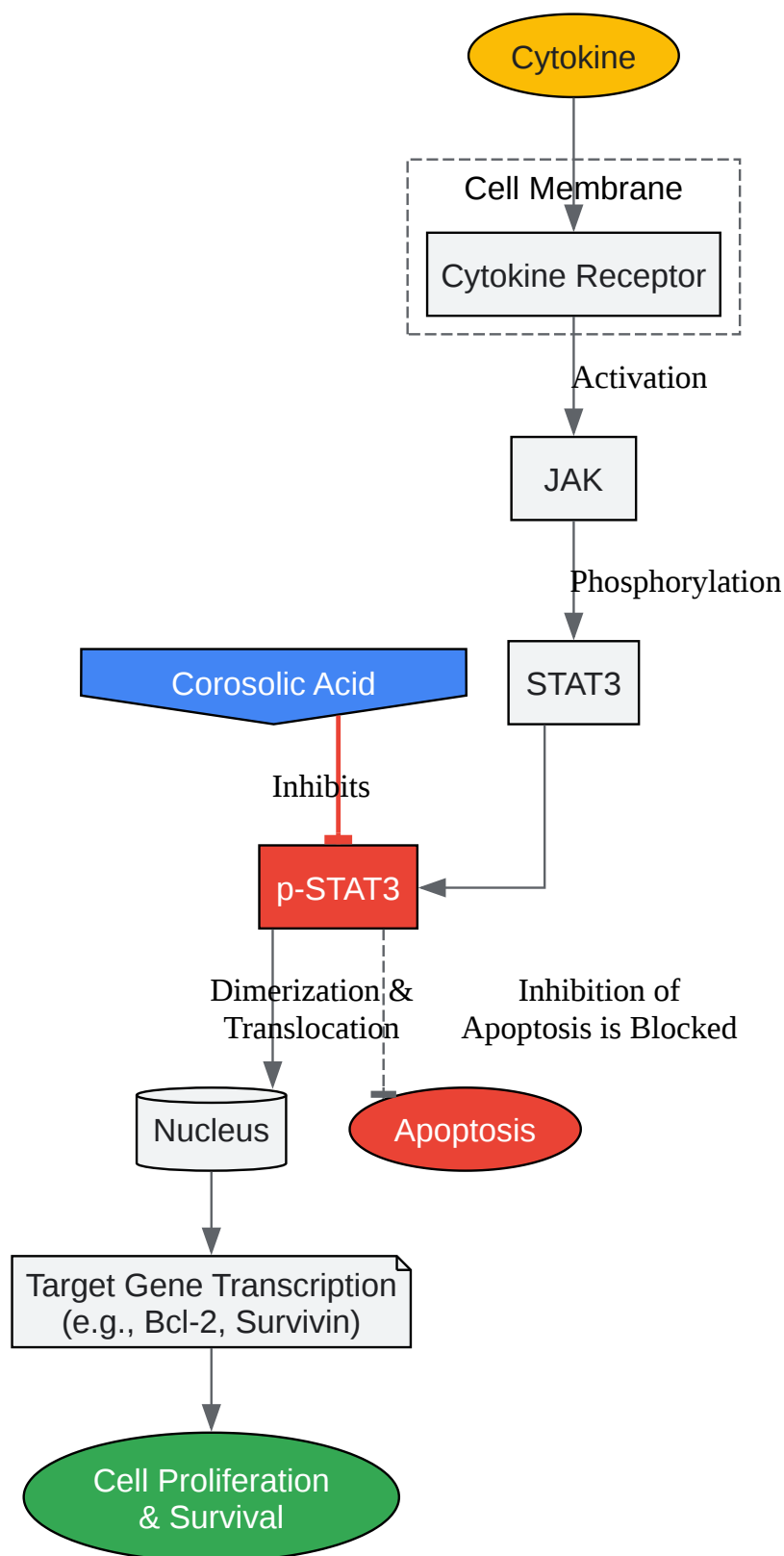
Cancer Type	Animal Model	Dosage & Administration	Treatment Duration	Outcome	Reference
Hepatocellular Carcinoma (Huh7)	NOD/SCID Mice	5 mg/kg/day (i.p.)	21 days	85% reduction in tumor mass compared to control.	[19]
Castration-Resistant Prostate Cancer	Xenograft Mice	10 & 20 mg/kg (i.p.)	14 days (every 2 days)	Reduced tumor growth.	[4]
Osteosarcoma	Murine Model	17.5 mg/kg/day (oral)	7 days	Suppressed subcutaneous tumor development.	[4]
Colorectal Cancer (HCT116)	Nude Mice	10 & 30 mg/kg	16 days	Inhibited tumor growth.	[20]

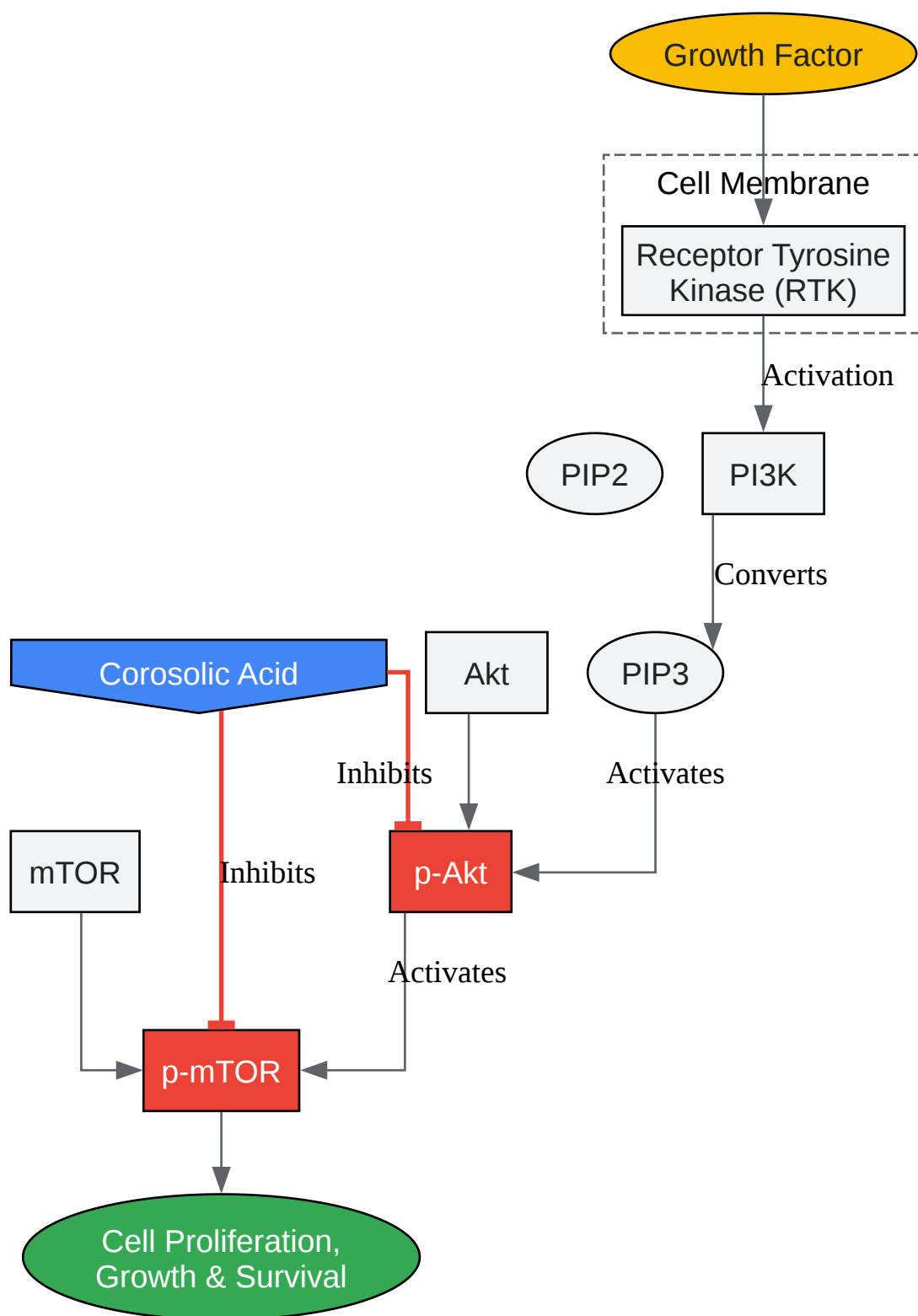
Table 3: Synergistic Effects with Chemotherapeutic Agents

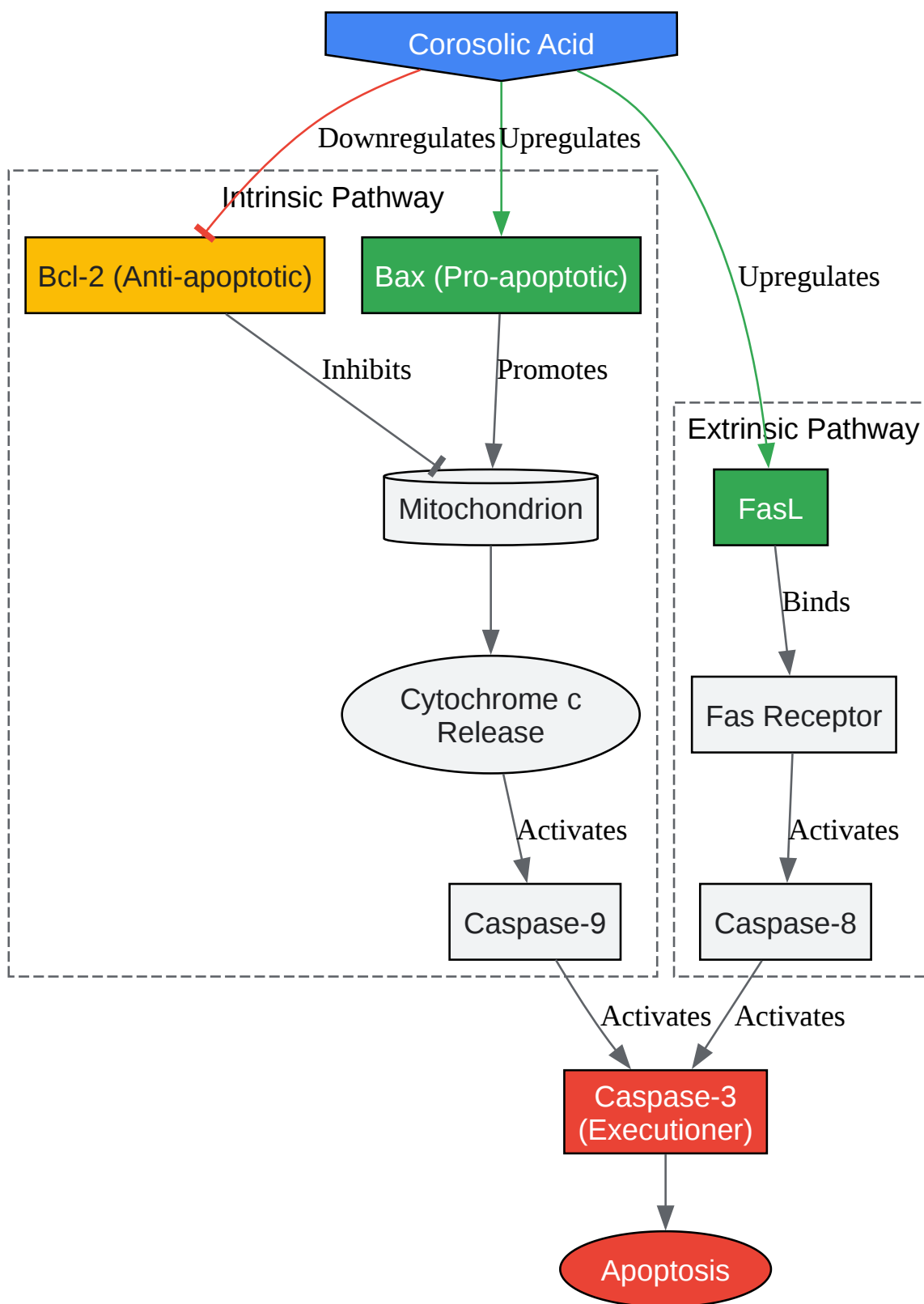
Cancer Type	Cell Lines	Corosolic Acid Conc.	Chemotherapeutic Agent & Conc.	Outcome	Reference
Epithelial Ovarian Cancer	SKOV3, RMG-1, ES-2	20 μ M	Paclitaxel (10 μ M), Cisplatin (10 μ M), Doxorubicin (10 μ M)	Markedly enhanced anti-cancer effect. Reversed chemoresistance.	[4] [8] [9]
Gastric Cancer	NCI-N87	25 μ M	Adriamycin (0.01-2 mg/ml), 5-FU (0.1-50 mg/ml)	Enhanced inhibitory effect on proliferation.	[4]
Gastric Carcinoma	SNU-620	50 μ M	5-FU (20 μ g)	Enhanced anti-cancer activity via mTOR inhibition.	[4]

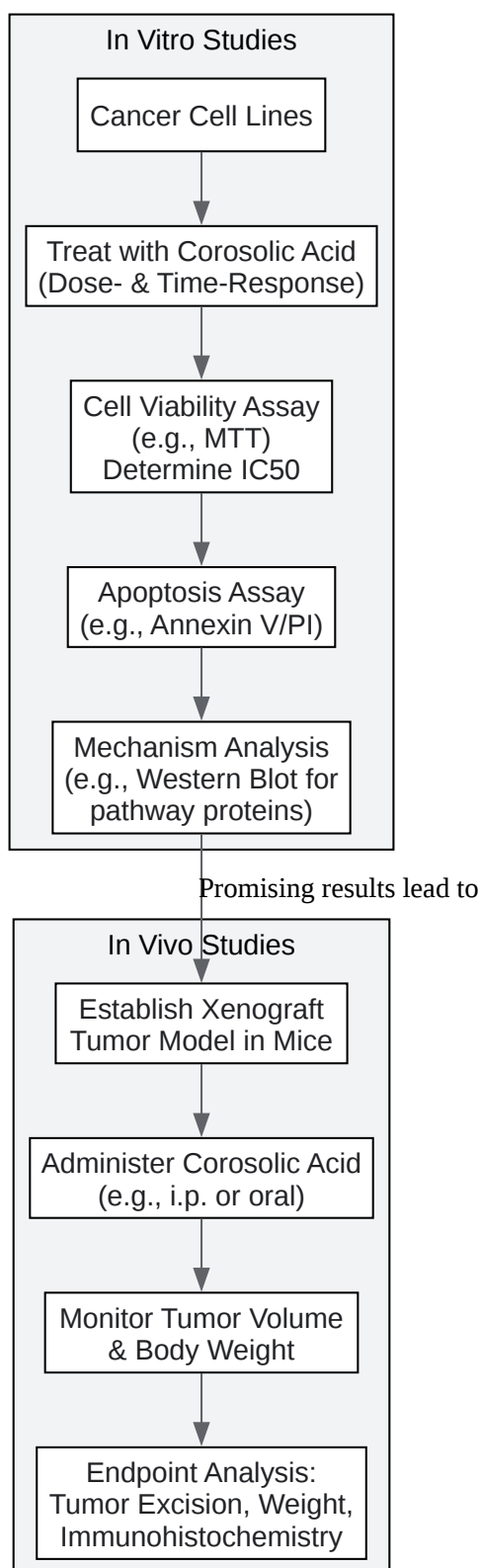
Key Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the molecular pathways targeted by **corosolic acid** and a typical experimental workflow for its evaluation.









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